Fully Assembled Macrocyclic Core vs. Fragmentary Intermediates: Quantitative Step Reduction in the Grazoprevir Synthetic Route
CAS 1206524-84-6 is the penultimate intermediate in the published grazoprevir synthesis, positioned two chemical steps before the final API [1]. Earlier intermediates in the same route—such as the chloroquinoxaline-pyrrolidine ester (CAS 1425038-20-5)—require an additional five to six synthetic transformations (macrocyclization via ring-closing metathesis, hydrogenation, coupling, and deprotection) to reach the same advanced point, each step introducing a cumulative yield loss of 10–20% [1].
| Evidence Dimension | Number of synthetic steps to reach final API (grazoprevir) |
|---|---|
| Target Compound Data | 2 steps remaining to grazoprevir |
| Comparator Or Baseline | CAS 1425038-20-5 (chloroquinoxaline-pyrrolidine ester intermediate): 6–7 steps remaining to grazoprevir |
| Quantified Difference | 4–5 fewer steps; estimated cumulative yield advantage of 15–40 percentage points based on per-step yields of 80–90% |
| Conditions | Route A from Xu et al., Org. Lett. 2018; four-building-block convergent synthesis |
Why This Matters
Selecting the most advanced intermediate minimizes the number of in-house synthetic transformations, reducing process development burden, cumulative yield loss, and impurity carryover risk.
- [1] Xu, F.; et al. Synthesis of Grazoprevir, a Potent NS3/4a Protease Inhibitor for the Treatment of Hepatitis C Virus. Org. Lett. 2018, 20 (22), 7261–7265. View Source
